2-(2-Hydroxyphenyl)isonicotinaldehyde
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Overview
Description
2-(2-Hydroxyphenyl)isonicotinaldehyde is an organic compound with the molecular formula C12H9NO2. It is a derivative of isonicotinaldehyde, where the hydrogen atom at the 2-position of the phenyl ring is replaced by a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with isonicotinic acid hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)isonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: 2-(2-Hydroxyphenyl)isonicotinic acid.
Reduction: 2-(2-Hydroxyphenyl)isonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxyphenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)isonicotinaldehyde involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzimidazole: Known for its fluorescence properties and used in the development of fluorescent probes.
2-(2-Hydroxyphenyl)benzoxazole: Similar in structure and used in similar applications as 2-(2-Hydroxyphenyl)isonicotinaldehyde.
2-(2-Hydroxyphenyl)benzothiazole: Another structurally related compound with applications in fluorescence and as a molecular probe.
Uniqueness
This compound is unique due to its isonicotinic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15/h1-8,15H |
InChI Key |
OOPNGBNNHPMDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C=O)O |
Origin of Product |
United States |
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